1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with a methoxyphenyl group, dimethyl groups, and a morpholin-4-yl propyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through multiple synthetic routes. One common method involves the reaction of 2-methoxyphenyl hydrazine with 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylic acid, followed by cyclization with cyanamide and subsequent alkylation with 3-(morpholin-4-yl)propyl bromide . The reaction conditions typically involve the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like Yb(OTf)3 to facilitate the reactions .
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions .
Comparison with Similar Compounds
1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in its core structure and substituents.
Urapidil: A compound with a similar morpholin-4-yl propyl chain, used as an antihypertensive agent.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O3/c1-17-18(2)23-22-26(19-7-4-5-8-20(19)29-3)15-25(16-27(22)21(17)28)10-6-9-24-11-13-30-14-12-24/h4-5,7-8H,6,9-16H2,1-3H3 |
InChI Key |
IMQCOXQEAPQKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCN3CCOCC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.